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Compound of Interest

Compound Name: Diethyl hex-2-enedioate

Cat. No.: B15483354 Get Quote

Despite a comprehensive search of available scientific databases and literature, detailed

experimental spectroscopic data (NMR, IR, and MS) for Diethyl hex-2-enedioate remains

elusive. This technical guide, therefore, outlines the expected spectroscopic characteristics

based on the compound's structure and provides the general methodologies for acquiring such

data.

While specific, experimentally verified data for Diethyl hex-2-enedioate is not readily available

in public databases, this document serves as a guide for researchers, scientists, and drug

development professionals on the anticipated spectroscopic properties and the necessary

experimental protocols for their determination. The information herein is based on the analysis

of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data
The following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Diethyl hex-2-enedioate. These predictions are based

on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.9 Doublet of Triplets 1H =CH-CO

~5.8 Doublet of Triplets 1H -CH=

~4.2 Quartet 4H -O-CH₂-CH₃ (x2)

~2.5 Quartet 2H -CH₂-CH=

~2.3 Triplet 2H -CH₂-CO

~1.3 Triplet 6H -O-CH₂-CH₃ (x2)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~172 C=O (ester at C1)

~165 C=O (ester at C6)

~145 =CH-CO

~122 -CH=

~61 -O-CH₂- (x2)

~30 -CH₂-CH=

~28 -CH₂-CO

~14 -CH₃ (x2)

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2980-2900 Medium-Strong C-H stretch (alkane)

~1720 Strong
C=O stretch (α,β-unsaturated

ester)

~1650 Medium C=C stretch (alkene)

~1250-1000 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

200 [M]⁺ (Molecular Ion)

155 [M - OCH₂CH₃]⁺

127 [M - COOCH₂CH₃]⁺

111 [M - CH₂COOCH₂CH₃]⁺

73 [COOCH₂CH₃]⁺

45 [OCH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Diethyl hex-2-enedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Diethyl hex-2-enedioate in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300

MHz.

¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (Neat): Place a drop of the neat liquid sample between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

and place in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the empty sample holder (or solvent) should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into a GC system coupled to a mass spectrometer. This is suitable for volatile and

thermally stable compounds.

Direct Infusion: Introduce a solution of the sample directly into the ionization source of the

mass spectrometer.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 1 scan/second.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Diethyl hex-2-enedioate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl hex-2-enedioate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483354#spectroscopic-data-of-diethyl-hex-2-
enedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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